1,2-Dihydro-1,4,6-trimethylnaphthalene 1,2-Dihydro-1,4,6-trimethylnaphthalene
Brand Name: Vulcanchem
CAS No.: 55682-80-9
VCID: VC19591803
InChI: InChI=1S/C13H16/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4,6-8,10H,5H2,1-3H3
SMILES:
Molecular Formula: C13H16
Molecular Weight: 172.27 g/mol

1,2-Dihydro-1,4,6-trimethylnaphthalene

CAS No.: 55682-80-9

Cat. No.: VC19591803

Molecular Formula: C13H16

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dihydro-1,4,6-trimethylnaphthalene - 55682-80-9

Specification

CAS No. 55682-80-9
Molecular Formula C13H16
Molecular Weight 172.27 g/mol
IUPAC Name 1,4,6-trimethyl-1,2-dihydronaphthalene
Standard InChI InChI=1S/C13H16/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4,6-8,10H,5H2,1-3H3
Standard InChI Key HQBMLUDYOSJUOR-UHFFFAOYSA-N
Canonical SMILES CC1CC=C(C2=C1C=CC(=C2)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1,2-Dihydro-1,4,6-trimethylnaphthalene has the molecular formula C₁₃H₁₆ and a molecular weight of 172.2661 g/mol . Its IUPAC name derives from the naphthalene framework, where one benzene ring is partially saturated (1,2-dihydro), and three methyl groups occupy the 1, 4, and 6 positions (Figure 1). The CAS Registry Number 55682-80-9 uniquely identifies this isomer, distinguishing it from closely related compounds such as 1,2-dihydro-1,1,6-trimethylnaphthalene (CAS 30364-38-6), which features a different methyl substitution pattern .

Table 1: Key Identifiers of 1,2-Dihydro-1,4,6-Trimethylnaphthalene

PropertyValue
Molecular FormulaC₁₃H₁₆
Molecular Weight172.2661 g/mol
CAS Registry Number55682-80-9
IUPAC Name1,2-Dihydro-1,4,6-trimethylnaphthalene
InChIKeyHQBMLUDYOSJUOR-UHFFFAOYSA-N

Structural Elucidation

The compound’s structure consists of a naphthalene system with one partially hydrogenated ring (positions 1 and 2), reducing aromaticity and increasing reactivity compared to fully aromatic naphthalenes. Methyl groups at positions 1, 4, and 6 introduce steric effects that influence its conformational stability and intermolecular interactions. X-ray crystallography data are unavailable, but analogous dihydronaphthalenes typically exhibit non-planar geometries due to partial saturation .

Physicochemical Properties

Mass Spectrometry

The electron ionization (EI) mass spectrum of 1,2-dihydro-1,4,6-trimethylnaphthalene, as recorded in the NIST database, shows a molecular ion peak at m/z 172, consistent with its molecular weight (Figure 2) . Fragmentation patterns include losses of methyl radicals (- CH₃, m/z 15) and sequential dehydrogenation, yielding peaks at m/z 157 and 143. These fragments align with the stability of aromatic carbocations formed during ionization.

Table 2: Key Mass Spectral Peaks

m/zRelative Intensity (%)Proposed Fragment
172100Molecular ion [M]⁺
15745[M – CH₃]⁺
14330[M – 2CH₃]⁺

Gas Chromatography

Retention indices (RI) for this compound have been determined using polar and non-polar columns. On a Supelcowax polar column, it exhibits a Kovats’ RI of 1809 under temperature-ramped conditions (60°C to 240°C at 3°C/min) . This high RI reflects its moderate volatility and strong interaction with polar stationary phases, likely due to the electron-rich aromatic system.

Synthesis and Purification

Synthetic Pathways

While no direct synthesis reports for 1,2-dihydro-1,4,6-trimethylnaphthalene exist, analogous dihydronaphthalenes are typically synthesized via Diels-Alder reactions or catalytic hydrogenation of fully aromatic precursors . For example, 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), a structurally similar compound, is produced through bromination of ionene (1,2,3,4-tetramethyl-1,3-cyclohexadiene) followed by dehydrohalogenation (Figure 3) . Adapting this method could involve substituting starting materials to direct methyl groups to the 4-position.

Purification Strategies

Purification of dihydronaphthalenes often involves distillation under reduced pressure and high-performance liquid chromatography (HPLC). For instance, TDN is distilled over sodium to achieve 98% purity, while HPLC separates it from unreacted ionene using non-polar stationary phases . Similar techniques could isolate 1,2-dihydro-1,4,6-trimethylnaphthalene from synthetic mixtures.

Applications and Occurrence

Industrial Relevance

Dihydronaphthalenes serve as intermediates in the synthesis of fragrances, agrochemicals, and pharmaceuticals. Although 1,2-dihydro-1,4,6-trimethylnaphthalene’s specific applications are undocumented, its structural analogs are valued for their aromatic properties. For example, TDN contributes to the "petrol" note in aged Riesling wines .

Natural Occurrence

Stability and Reactivity

Thermal and Oxidative Stability

The partial saturation of the naphthalene ring enhances susceptibility to oxidation compared to fully aromatic systems. Under aerobic conditions, dihydronaphthalenes may autoxidize to form epoxides or quinones. Thermal degradation above 200°C likely induces dehydrogenation, regenerating aromatic naphthalene derivatives .

Reactivity in Substitution Reactions

The methyl groups at positions 1, 4, and 6 direct electrophilic substitution to the remaining aromatic positions (e.g., 5 and 8). Nitration or sulfonation would proceed preferentially at these sites, guided by the electron-donating effects of the methyl substituents.

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